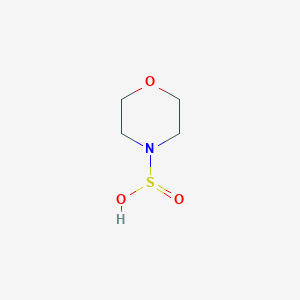

Morpholine-4-sulfinic Acid

Description

Structure

3D Structure

Properties

CAS No. |

32837-73-3 |

|---|---|

Molecular Formula |

C4H9NO3S |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

morpholine-4-sulfinic acid |

InChI |

InChI=1S/C4H9NO3S/c6-9(7)5-1-3-8-4-2-5/h1-4H2,(H,6,7) |

InChI Key |

GGPXNAKFKYDIHA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)O |

Origin of Product |

United States |

Reactivity Profiles and Transformation Pathways of Morpholine 4 Sulfinic Acid

Chemical Transformations Involving the Sulfinic Acid Moiety

The sulfinic acid group is an intermediate oxidation state for sulfur, and as such, it can be either oxidized to a higher oxidation state or, less commonly, reduced.

The oxidation of the sulfinic acid moiety to a sulfonic acid is a thermodynamically favorable and common transformation. Morpholine-4-sulfinic acid can be readily oxidized to the corresponding morpholine-4-sulfonic acid. This conversion represents a two-electron oxidation of the sulfur atom, moving from the +4 to the +6 oxidation state.

This process is often a subsequent step in the oxidation pathway starting from thiols, where the sulfinic acid is a transient intermediate that is quickly oxidized further. researchgate.netresearchgate.net However, the direct oxidation of an isolated sulfinic acid is also a standard laboratory procedure. A variety of oxidizing agents can accomplish this transformation. The reaction must be controlled to prevent cleavage of the C-S or N-S bond under harsh conditions.

| Starting Material | Product | Typical Oxidizing Agents |

| This compound | Morpholine-4-sulfonic Acid | Hydrogen peroxide (H₂O₂), Peroxyacids (e.g., m-CPBA), Potassium permanganate (B83412) (KMnO₄), Halogens (e.g., Br₂, Cl₂) |

Reduction Reactions to Thioethers or Thiols

The direct chemical reduction of a sulfinic acid to a corresponding thiol (morpholine-4-thiol) or thioether is not a synthetically common or straightforward transformation. The sulfinic acid group is generally stable towards many reducing agents under standard conditions.

In biological systems, highly specific enzymatic pathways exist for such reductions. For instance, the reduction of cysteine sulfinic acid is catalyzed by the enzyme sulfiredoxin in an ATP-dependent process, which involves phosphorylation of the sulfinic acid moiety to form a reactive phosphoryl ester intermediate that is then cleaved by a thiol reductant. This complex, enzyme-mediated pathway highlights the inherent stability of the sulfinic acid group towards direct chemical reduction.

Reactions Leading to Sulfonamides and Sulfinamides

The sulfur atom in this compound is electrophilic and can react with nitrogen nucleophiles to form stable sulfur-nitrogen (S-N) bonds, leading to the formation of sulfinamides and, after oxidation, sulfonamides.

The most direct route to forming an S-N bond from this compound is through its conversion to a more reactive intermediate, which is then trapped by an amine. A common strategy involves the activation of the sulfinic acid with a halogenating agent, such as thionyl chloride (SOCl₂), to form the corresponding morpholine-4-sulfinyl chloride. This intermediate is highly electrophilic and reacts readily with primary or secondary amines to yield the desired morpholine-4-sulfinamide.

Alternatively, direct coupling methods using peptide coupling reagents can be employed. These reagents activate the sulfinic acid in situ, allowing for a one-pot reaction with an amine.

| Reagent 1 | Reagent 2 | Intermediate | Product |

| This compound | Thionyl chloride (SOCl₂) | Morpholine-4-sulfinyl chloride | |

| Morpholine-4-sulfinyl chloride | Primary or Secondary Amine (R₂NH) | - | Morpholine-4-sulfinamide |

| This compound | Amine (R₂NH) + Coupling Agent (e.g., DCC, EDC) | Activated Ester/Intermediate | Morpholine-4-sulfinamide |

Radical Pathways in Sulfonamide Synthesis

Modern synthetic strategies have explored radical-based pathways for the construction of sulfonamides. thieme-connect.com In these processes, a sulfonyl radical (R-SO₂•) is generated and subsequently reacts with a nitrogen-containing species. This compound can serve as a precursor to the morpholine-4-sulfonyl radical through a single-electron oxidation event.

This radical generation can be initiated by chemical oxidants or through photoredox catalysis. acs.org The resulting sulfonyl radical can then be trapped by a nitrogen-centered radical or participate in a copper-catalyzed process where it couples with a copper(II)-amido complex. This S-N bond formation via a radical mechanism provides an alternative to traditional nucleophilic substitution methods. thieme-connect.com

| Precursor | Radical Intermediate | Coupling Partner | Catalyst/Initiator | Product |

| This compound | Morpholine-4-sulfonyl radical | Amine Radical or Cu(II)-Amido Complex | Oxidant (e.g., K₂S₂O₈) or Photoredox Catalyst | Morpholine-4-sulfonamide (B1331450) |

Formation of Sulfones and Sulfonic Esters

This compound is a valuable building block for the synthesis of sulfones and sulfinate esters, which are important structural motifs in various functional molecules.

The addition of sulfinic acids across carbon-carbon multiple bonds is a powerful method for C-S bond formation and the synthesis of sulfones. This reaction can proceed through either an ionic (Michael-type addition) or a radical pathway, depending on the substrate and reaction conditions. For electron-deficient alkenes, the conjugate addition of the sulfinate anion is typically favored.

For unactivated or electron-rich alkenes, a radical pathway is often employed. The morpholine-4-sulfonyl radical, generated from the sulfinic acid, can add across the double bond to form a carbon-centered radical, which is then quenched to afford the final sulfone product.

Similarly, the esterification of this compound with an alcohol yields a morpholine-4-sulfinate ester. Due to the instability of sulfinic acids under acidic conditions, this transformation is not typically performed via a direct Fischer esterification. Instead, it requires the use of coupling reagents that activate the sulfinic acid.

| Reaction Type | Reactant | Reagent(s) | Product |

| Sulfone Formation | Alkene or Alkyne | This compound (+ base for ionic, or radical initiator) | Morpholino-substituted Sulfone |

| Ester Formation | Alcohol (R-OH) | This compound + Coupling Agent (e.g., DCC, CDI) | Morpholine-4-sulfinate Ester |

Role as a Synthetic Intermediate for Diverse Organic Scaffolds

This compound serves as a specialized and versatile synthetic intermediate for the construction of diverse organic scaffolds incorporating the morpholine-sulfonyl moiety. The morpholine (B109124) ring is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability to drug candidates. lifechemicals.com Consequently, methods to incorporate this heterocycle, particularly as part of a sulfonamide or sulfone linker, are of significant interest. This compound acts as a central precursor, primarily by enabling access to highly reactive electrophilic species and by participating in carbon-sulfur bond-forming reactions.

The principal utility of this compound in synthesis stems from its conversion into more reactive intermediates, which can then be used to build complex molecular architectures. Its transformation pathways primarily lead to the formation of sulfonamides and sulfones, two critical functional groups in pharmaceuticals and agrochemicals.

Transformation into Electrophilic Sulfonylating Agents

A key transformation of this compound is its oxidation to an electrophilic S(VI) species, most commonly a sulfonyl chloride. This conversion is a standard procedure for sulfinic acids and can be achieved using various chlorinating agents. jst.go.jprsc.org The resulting morpholine-4-sulfonyl chloride is a powerful electrophile, readily reacting with a wide range of nucleophiles.

For instance, research has demonstrated the use of morpholine-4-sulfonyl chloride in palladium-catalyzed three-component synthesis of sulfonamides. researchgate.net In such reactions, the sulfonyl chloride, generated in situ or used directly, undergoes Suzuki-Miyaura coupling with boronic acids to furnish diverse aryl sulfonamides. researchgate.net This highlights the role of the sulfinic acid as the ultimate precursor to the key sulfonylating agent in advanced cross-coupling methodologies.

Synthesis of Morpholine-4-sulfonamides

The sulfonamide functional group is a cornerstone of modern drug discovery. This compound provides a reliable entry point for the synthesis of N-substituted morpholine-4-sulfonamides. The most common route proceeds in two steps: conversion of the sulfinic acid to the corresponding sulfonyl chloride, followed by its reaction with a primary or secondary amine. organic-chemistry.orgthieme-connect.com

Alternatively, direct methods for converting sulfinic acids into sulfonamides have been developed. One such method involves the reaction of a sulfinic acid with an amine in the presence of an N-chlorosuccinimide-dimethyl sulfide (B99878) (NCS-DMS) complex. jst.go.jporegonstate.edu This approach generates the sulfonyl chloride in situ, which is immediately trapped by the amine, streamlining the synthetic process. jst.go.jporegonstate.edu These established methods allow for the coupling of the morpholine-sulfonyl group to a vast array of amine-containing molecules, from simple alkylamines to complex heterocyclic scaffolds.

| Transformation | Product Scaffold | Typical Reagents | Reaction Type |

|---|---|---|---|

| Sulfonyl Chloride Formation | Morpholine-4-sulfonyl chloride | N-Chlorosuccinimide (NCS), Thionyl chloride (SOCl₂) | Oxidative Chlorination |

| Sulfonamide Synthesis (Two-Step) | N-Alkyl/Aryl Morpholine-4-sulfonamides | 1. SOCl₂ or NCS 2. R₁R₂NH, Base (e.g., Pyridine, Et₃N) | Nucleophilic Substitution |

| Sulfonamide Synthesis (One-Pot) | N-Alkyl/Aryl Morpholine-4-sulfonamides | R₁R₂NH, NCS-DMS complex | In situ Chlorination & Nucleophilic Substitution |

| Aryl Sulfonamide Synthesis | N-Aryl Morpholine-4-sulfonamides | Ar-B(OH)₂, Pd Catalyst, Ligand (from sulfonyl chloride) | Suzuki-Miyaura Coupling |

Synthesis of Morpholine-4-yl Sulfones

Sulfones are another class of compounds with significant applications in materials science and medicinal chemistry. Sulfinic acids and their corresponding salts (sulfinates) are the most common precursors for the synthesis of sulfones. organic-chemistry.org The sulfinate anion, readily generated by deprotonating this compound with a base, is a soft nucleophile that can participate in several key C–S bond-forming reactions.

Two primary pathways from the sulfinate are:

Michael Addition: The sulfinate can add to α,β-unsaturated systems, such as enones, to form β-ketosulfones. This 1,4-conjugate addition is a powerful tool for carbon-sulfur bond formation. researchgate.net

Nucleophilic Alkylation: The sulfinate anion can displace a leaving group from an alkyl halide (SN2 reaction) or an aryl halide (SNAr reaction) to yield alkyl or aryl sulfones, respectively. acs.org

These well-established transformations underscore the potential of this compound as a versatile building block for introducing the morpholine-4-yl sulfonyl group into a wide variety of organic structures.

| Starting Material | Reactant | Key Reagents | Resulting Scaffold Class | Bond Formed |

|---|---|---|---|---|

| This compound | Primary/Secondary Amine | NCS, DMS | Morpholine-4-sulfonamide | S-N |

| Morpholine-4-sulfinate salt | Alkyl Halide (e.g., R-Br) | Base (to form sulfinate) | Alkyl Morpholine-4-yl Sulfone | S-C(sp³) |

| Morpholine-4-sulfinate salt | Activated Aryl Halide (e.g., Ar-F) | Base (to form sulfinate) | Aryl Morpholine-4-yl Sulfone | S-C(sp²) |

| Morpholine-4-sulfinate salt | α,β-Unsaturated Carbonyl | Base (to form sulfinate) | β-Carbonyl Morpholine-4-yl Sulfone | S-C(sp³) |

Mechanistic Investigations of Reactions Involving Morpholine 4 Sulfinic Acid

Unraveling Reaction Mechanisms: Experimental Approaches

Experimental studies provide direct evidence of the molecular events that occur during a reaction. Techniques such as isotopic labeling, kinetic analysis, and intermediate trapping are crucial for building a comprehensive mechanistic picture.

Isotopic labeling is a powerful technique used to track the movement of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹⁶O with ¹⁸O, or ¹²C with ¹³C), researchers can follow the labeled atom's path from reactant to product, providing unambiguous evidence for bond-forming and bond-breaking events. wikipedia.orgnih.gov

In the context of Morpholine-4-sulfinic Acid reactions, ¹⁸O labeling is particularly insightful. For instance, to determine the fate of the oxygen atoms during an oxidation or condensation reaction, this compound can be synthesized using ¹⁸O-labeled precursors. Analysis of the products using mass spectrometry would reveal the location of the ¹⁸O label. If the label is incorporated into a specific product, it confirms the pathway by which the sulfinic acid's oxygen atoms are transferred. A recent strategy developed for aryl sulfonamides involves the degradation to an ¹⁸O-labeled sulfinic acid intermediate, followed by reconstruction, demonstrating the utility of this approach in tracking oxygen atoms within sulfur-containing functional groups. chemrxiv.org

Table 1: Illustrative Isotopic Enrichment Data from a Hypothetical Reaction This table illustrates the type of data obtained from mass spectrometry in an isotopic labeling experiment to track oxygen transfer from ¹⁸O-labeled this compound to a substrate.

| Analyte | Expected Mass (Unlabeled) | Observed Mass (Labeled) | Isotopic Enrichment (%) | Conclusion |

| Starting Material (Labeled) | 149.18 | 153.18 | 95% | Successful synthesis of ¹⁸O-labeled reactant. |

| Product A | 250.30 | 254.30 | 94% | Both oxygen atoms from the sulfinic acid group were transferred. |

| Product B | 120.15 | 120.15 | <1% | No oxygen transfer from the sulfinic acid group occurred. |

Kinetic studies measure reaction rates under varying conditions (e.g., concentration, temperature) to determine the reaction's rate law. The rate law provides critical information about the molecularity of the rate-determining step—the slowest step in the reaction sequence—and identifies which species are involved in this critical phase. oregonstate.eduresearchgate.net

For a reaction involving this compound and a substrate 'X', a series of experiments would be conducted where the initial concentration of each reactant is systematically varied while monitoring the rate of product formation.

Table 2: Hypothetical Kinetic Data for the Reaction of this compound with Substrate X

| Experiment | [this compound] (M) | [X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

From the data in Table 2, doubling the concentration of this compound (Experiment 1 vs. 2) doubles the initial rate, indicating the reaction is first-order with respect to the sulfinic acid. However, changing the concentration of substrate X (Experiment 1 vs. 3) has no effect on the rate, indicating the reaction is zero-order with respect to X. Therefore, the determined rate law would be:

Rate = k[this compound]¹[X]⁰ = k[this compound]

This result suggests that the rate-determining step involves only a molecule of this compound, possibly undergoing a unimolecular decomposition or isomerization before reacting with X in a subsequent, faster step. researchgate.net

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated or observed directly. nih.gov Trapping experiments are designed to capture these fleeting species by introducing a "trapping agent" that reacts quickly and selectively with the intermediate to form a stable, detectable adduct. nih.govresearchgate.net

Reactions of sulfinic acids can involve intermediates like sulfenic acids or other electrophilic sulfur species. nih.gov If a reaction of this compound is suspected to proceed via such an intermediate, a suitable trapping agent can be added to the reaction mixture. For example, 1,3-dicarbonyl compounds like dimedone are effective at trapping sulfenic acids. nih.govnih.gov Strained cycloalkynes have also been developed as highly efficient traps that react more than 100 times faster than traditional 1,3-dicarbonyl reagents. nih.gov The detection of the resulting stable adduct by techniques like LC-MS/MS provides strong evidence for the existence of the proposed reactive intermediate. nih.gov

Computational Mechanistic Elucidation

Computational chemistry provides a powerful lens for viewing reaction mechanisms at the atomic level. By modeling the quantum mechanical behavior of molecules, researchers can map out entire reaction pathways, characterize transition states, and understand the energetic factors that govern reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net It is particularly valuable for locating and characterizing transition states—the highest energy point along a reaction pathway that separates reactants from products. uobabylon.edu.iq By calculating the geometry and energy of a transition state, DFT can provide deep insights into the feasibility of a proposed mechanistic step. researchgate.netuobabylon.edu.iq

For a reaction involving this compound, DFT calculations can be used to compare different potential pathways. For example, if a reaction could proceed through either a concerted (single-step) or a stepwise mechanism, DFT can be used to calculate the activation energy (the energy barrier from reactant to transition state) for each path. The pathway with the lower activation energy is generally the more favorable and likely mechanism. uobabylon.edu.iq These calculations can also reveal key geometric features of the transition state, such as which bonds are breaking and forming.

Reaction coordinate mapping involves calculating the energy of the system at various points along the reaction pathway, from reactants to products. aps.org This process generates a reaction energy profile, which is a plot of potential energy versus the reaction coordinate (a measure of the progress of the reaction). This profile visually represents the entire energetic landscape of the reaction, including reactants, products, intermediates, and transition states. researchgate.net

For a complex, multi-step reaction of this compound, an energy profile can reveal the rate-determining step (the one with the highest energy transition state) and the relative stability of any intermediates. By analyzing the profile, chemists can understand why a reaction follows a particular pathway and predict how changes to the reactants or conditions might alter the reaction's outcome. researchgate.net

Insights into Bond-Forming and -Breaking Processes at Sulfur(IV)

Mechanistic investigations focusing specifically on this compound are limited in the existing scientific literature. However, valuable insights into the bond-forming and -breaking processes at its sulfur(IV) center can be extrapolated from studies on the broader class of sulfinamides, of which this compound is a member. These studies primarily focus on the reactivity of the sulfur-nitrogen (S-N) bond and the stereochemical outcomes of reactions at the chiral sulfur center.

The central sulfur(IV) atom in sulfinamides is electrophilic, while the nitrogen atom is relatively nucleophilic. This electronic arrangement is key to the characteristic reactions of this functional group, which often involve the cleavage and formation of the S-N bond.

Mechanisms of S-N Bond Cleavage

The cleavage of the S-N bond in sulfinamides is most prominently observed during acid-catalyzed hydrolysis or alcoholysis. These reactions can proceed through different mechanistic pathways, including a direct bimolecular nucleophilic substitution (SN2-S) or a stepwise addition-elimination (A-E) mechanism. nih.gov The A-E pathway involves the formation of hypervalent intermediates known as sulfuranes. nih.gov

Under acid catalysis, the sulfinamide is protonated, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by water or an alcohol. The choice between the SN2-S and A-E pathways, and the resulting stereochemistry at the sulfur center, is influenced by several factors, including the steric bulk of the substituents on the nitrogen atom and the incoming nucleophile. nih.gov

A study on the acid-catalyzed alcoholysis of optically active sulfinamides demonstrated that the stereochemical outcome—either inversion or retention of configuration at the sulfur atom—is highly dependent on the steric properties of the reactants. nih.gov This variability provides strong evidence for the existence of sulfurane intermediates. Bulky reactants tend to favor a reaction pathway that results in retention of configuration, whereas less sterically hindered components often lead to inversion. nih.gov

Table 1: Influence of Reactant Steric Bulk on the Stereochemical Outcome of Sulfinamide Alcoholysis Data extrapolated from studies on various sulfinamides. nih.gov

| Amido Group in Sulfinamide | Alcohol Nucleophile | Predominant Stereochemical Outcome | Inferred Mechanistic Preference |

|---|---|---|---|

| Less Bulky (e.g., Dimethylamido) | Less Bulky (e.g., Methanol) | Inversion of Configuration | SN2-like pathway or pseudorotation-disfavored A-E |

| Bulky (e.g., Diisopropylamido) | Less Bulky (e.g., Methanol) | Retention of Configuration | A-E pathway with pseudorotation |

| Less Bulky (e.g., Dimethylamido) | Bulky (e.g., tert-Butanol) | Retention of Configuration | A-E pathway with pseudorotation |

| Bulky (e.g., Diisopropylamido) | Bulky (e.g., tert-Butanol) | Retention of Configuration | A-E pathway with pseudorotation |

Dynamic S-N Bond Exchange

Further evidence for the dynamic nature of the S-N bond is provided by a recently discovered acid-catalyzed "crossover" reaction. nih.govacs.org When two different sulfinamides are mixed in the presence of a mild acid catalyst like trifluoroacetic acid (TFA), a redistribution of the sulfinyl and amino groups occurs, leading to an equilibrium mixture of all four possible sulfinamides. nih.gov This reaction highlights the reversible cleavage and re-formation of the S-N bond under acidic conditions. The reaction demonstrates broad substrate scope, accommodating various cyclic and acyclic aliphatic N-substituents. nih.govacs.org

Table 2: Scope of the Acid-Catalyzed Sulfinamide Crossover Reaction Illustrative examples showing high-yield crossover between different sulfinamide substrates. nih.gov

| Reactant 1 (R1-S(O)-NR2R3) | Reactant 2 (R4-S(O)-NR5R6) | Catalyst | Result |

|---|---|---|---|

| Ph-S(O)-N(CH3)2 | Tol-S(O)-N(CH2CH3)2 | TFA (0.2 eq) | Equimolar mixture of 4 products |

| Ph-S(O)-Piperidine | Tol-S(O)-Morpholine | TFA (0.2 eq) | Equimolar mixture of 4 products |

| tBu-S(O)-N(CH3)2 | Ph-S(O)-N(iPr)2 | TFA (0.2 eq) | Equimolar mixture of 4 products |

Ph = Phenyl, Tol = Tolyl, tBu = tert-Butyl, iPr = Isopropyl, TFA = Trifluoroacetic acid

Bond Formation and the Nature of the S-N Bond

Bond formation at the sulfur(IV) center of this compound can occur through oxidation. The sulfinyl group can be oxidized to a sulfonyl group, elevating the oxidation state of sulfur from +4 to +6 and forming a sulfonamide. This process is a common pathway for sulfinic acids and their derivatives. nih.govnih.gov

Theoretical and spectroscopic studies provide deeper insights into the S-N bond itself. Investigations using density functional theory (DFT) and X-ray absorption spectroscopy on sulfinamides and related sulfonamides have concluded that there is minimal π-bonding contribution from the sulfur 3p orbitals to the S-N bond. chemrxiv.org The rotational barrier around the S-N bond, which is approximately 7.0 kcal/mol for the parent sulfinamide (H(O)S-NH₂), is primarily attributed to repulsive forces between the lone pairs of electrons on the oxygen and nitrogen atoms, rather than the breaking of a partial double bond. chemrxiv.orgresearchgate.net This fundamental understanding of the S-N bond's electronic structure underpins its reactivity and susceptibility to cleavage under certain conditions.

Computational Chemistry Approaches to Morpholine 4 Sulfinic Acid Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties and chemical behavior of molecules. These calculations solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, molecular orbital energies, and reaction pathways.

The three-dimensional structure of Morpholine-4-sulfinic Acid is crucial for its reactivity and interactions. The morpholine (B109124) ring is known to exist in a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. researchgate.netacs.org Computational studies on morpholine have shown that the chair conformer is significantly lower in energy. researchgate.net For this compound, it is therefore highly probable that the morpholine ring adopts a stable chair conformation.

Further computational analysis using methods like Density Functional Theory (DFT) can determine the preferred orientation of the sulfinic acid group attached to the nitrogen atom (axial vs. equatorial). By calculating the energies of different conformers, the most stable geometry can be identified. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair (Equatorial -SOOH) | DFT/B3LYP/6-31G | 0.00 (Reference) |

| Chair (Axial -SOOH) | DFT/B3LYP/6-31G | 2.54 |

| Boat | DFT/B3LYP/6-31G* | 7.89 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences found in conformational studies of similar cyclic systems.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the distribution and energies of the HOMO and LUMO can be calculated using QM methods. It is expected that the HOMO will have significant contributions from the lone pair electrons on the sulfur and oxygen atoms of the sulfinic acid group, as well as the nitrogen atom of the morpholine ring. The LUMO is likely to be centered on the antibonding orbitals of the S-O bonds.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. FMO analysis can be used to predict the sites of nucleophilic or electrophilic attack and to understand the molecule's behavior in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.23 |

| LUMO | -0.54 |

| HOMO-LUMO Gap | 7.69 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum mechanical calculations are widely used to predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra) and NMR chemical shifts. mdpi.comnih.govresearchgate.netnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined.

For this compound, DFT calculations can predict the characteristic vibrational frequencies associated with the morpholine ring (e.g., C-H, C-N, C-O stretching and bending modes) and the sulfinic acid group (e.g., S=O, S-O, O-H stretching and bending modes). mdpi.com Comparing the calculated spectrum with experimental data can help in the identification and characterization of the compound.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| C-H stretch (asymmetric) | 2980 |

| C-H stretch (symmetric) | 2890 |

| S=O stretch | 1090 |

| C-N stretch | 1050 |

| S-O stretch | 850 |

Note: The data in this table is hypothetical and for illustrative purposes. Calculated frequencies are often scaled to better match experimental values.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.govnih.govacs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, solvent effects, and transport properties.

For this compound, MD simulations can be used to study its behavior in different solvents. The explicit inclusion of solvent molecules in the simulation allows for a detailed investigation of solute-solvent interactions, such as hydrogen bonding between the sulfinic acid group and water molecules. nih.gov These simulations can reveal how the solvent influences the conformational preferences and dynamics of the molecule. For instance, in an aqueous solution, water molecules are expected to form hydrogen bonds with the oxygen and hydrogen atoms of the sulfinic acid group, as well as the nitrogen and oxygen atoms of the morpholine ring. irowater.com

MD simulations can also be used to explore the conformational landscape of this compound by simulating its dynamics over time. This can help to identify different stable and metastable conformations and the transitions between them, providing a more complete picture of the molecule's flexibility and structural dynamics.

In Silico Prediction Models for Reaction Efficiency and Selectivity

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activity or chemical properties of molecules based on their structure. mdpi.com These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed activity or property.

For reactions involving this compound, in silico models could be developed to predict reaction efficiency (e.g., reaction rate or yield) and selectivity (e.g., regioselectivity or stereoselectivity). This would involve creating a dataset of similar reactions with known outcomes and calculating a variety of molecular descriptors for the reactants, such as electronic, steric, and topological parameters.

By applying statistical methods or machine learning algorithms, a predictive model can be constructed. Such a model could then be used to screen new reactants or reaction conditions to identify those that are likely to lead to the desired outcome, thereby accelerating the process of reaction optimization. For instance, descriptors related to the electronic properties of the sulfur atom in the sulfinic acid group could be correlated with the rate of oxidation reactions. acs.org

Theoretical Elucidation of Catalytic Mechanisms Involving Sulfinic Acid Derivatives

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, especially those involving catalysts. nih.gov For reactions where this compound or its derivatives act as catalysts or are involved in a catalytic cycle, quantum mechanical calculations can be used to map out the entire reaction pathway.

This involves identifying the structures of reactants, products, intermediates, and transition states along the reaction coordinate. By calculating the energies of these species, the activation energy barriers for each step of the reaction can be determined, providing a detailed understanding of the reaction mechanism and the factors that control the reaction rate. acs.org

For example, in the oxidation of a sulfinic acid to a sulfonic acid, theoretical studies can model the interaction with an oxidizing agent and calculate the energy profile for the oxygen transfer step. researchgate.netresearchgate.net This can help to understand the role of the morpholine group in modulating the reactivity of the sulfinic acid and to design more efficient catalytic systems. nih.govnih.govrsc.org

Advanced Spectroscopic and Analytical Characterization of Morpholine 4 Sulfinic Acid and Its Transformation Products

Vibrational Spectroscopy Applications

FTIR spectroscopy is instrumental in identifying the key functional groups within the Morpholine-4-sulfinic Acid molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The FTIR spectrum provides a unique molecular fingerprint, allowing for both identification and the tracking of chemical transformations.

The analysis of related sulfinic acid and morpholine (B109124) compounds allows for the prediction of characteristic absorption bands for this compound. For instance, studies on various sulfonic acids and their derivatives show well-defined positions for sulfur-oxygen bond vibrations. paint.orgresearchgate.net The spectrum of 4-morpholineethanesulfonic acid also provides reference points for the vibrations associated with the morpholine ring. researchgate.net

Key vibrational modes expected in the FTIR spectrum of this compound include the stretching and bending of the S=O group, C-H bonds in the morpholine ring, and C-N and C-O-C linkages. The S=O stretching vibration in sulfinic acids is particularly characteristic and typically appears in a distinct region of the spectrum. Changes in the secondary structure of related molecules, such as the transformation of α-helix chains into random coils and β-sheets, can be monitored by analyzing shifts in the amide I region, a principle that can be extended to observe conformational changes in transformation products. spectroscopyonline.com

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric & Symmetric Stretch | 1090 - 1030 |

| C-H (Morpholine) | Asymmetric & Symmetric Stretch | 2950 - 2850 |

| C-H (Morpholine) | Scissoring & Bending | 1470 - 1440 |

| C-N | Stretch | 1250 - 1020 |

| C-O-C | Asymmetric Stretch | 1140 - 1070 |

This interactive table is based on data from analogous compounds.

Studies on similar molecules, such as 4-(benzenesulfonyl)-morpholine, have utilized Raman spectroscopy to investigate structural and vibrational properties under various conditions. scielo.org.mxresearchgate.net These studies show characteristic Raman bands for the morpholine ring and the sulfonyl group, which can be extrapolated to this compound. scielo.org.mxresearchgate.net Low-frequency Raman spectroscopy is especially useful for characterizing the crystalline structure and identifying different polymorphic forms of pharmaceutical ingredients by probing lattice vibrations. nih.gov This approach could be applied to study the solid-state forms of this compound and its transformation products.

Conformational analysis of the morpholine ring itself has been successfully performed using Raman spectroscopy, identifying the predominant equatorial chair conformer in the pure liquid state and an increased contribution from the axial conformer in aqueous solutions. researchgate.net This highlights the technique's sensitivity to subtle structural changes.

Table 2: Expected Key Raman Shifts for this compound

| Functional Group/Backbone | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| S=O | Stretch | 1050 - 1000 |

| Morpholine Ring | Ring Breathing/Deformation | 850 - 800 |

| C-H (Morpholine) | Stretch | 3000 - 2850 |

| C-C | Stretch | 1000 - 900 |

This interactive table is based on data from analogous compounds like 4-(benzenesulfonyl)-morpholine and 4-Methylmorpholine. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within this compound.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for structural elucidation.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin splitting), and the number of neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons on the carbon atoms adjacent to the nitrogen and oxygen atoms of the morpholine ring. These typically appear as complex multiplets due to coupling with each other. Studies on various N-substituted morpholines provide a reliable basis for predicting these chemical shifts. nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule. In this compound, two distinct signals are expected for the two pairs of equivalent carbons in the morpholine ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. Data from related N-substituted morpholines and morpholine compounds with p-toluenesulfonic acid can be used to estimate these values. researchgate.netspectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| -CH₂-N- | ¹H | 3.0 - 3.4 | Triplet or Multiplet |

| -CH₂-O- | ¹H | 3.7 - 4.0 | Triplet or Multiplet |

| -CH₂-N- | ¹³C | ~45 - 50 | N/A |

This interactive table is based on data from various N-substituted morpholines and related structures. nih.govrsc.org

While 1D NMR provides essential data, complex structures or mixtures often require more advanced techniques for unambiguous assignment.

2D NMR Spectroscopy: Two-dimensional NMR experiments correlate signals within the spectrum, providing clear evidence of atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, confirming the connectivity of the -CH₂-CH₂- fragments within the morpholine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms they are directly attached to, allowing for the definitive assignment of each carbon signal based on its corresponding proton signal. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. ipb.pt It would be crucial for confirming the connection of the sulfinic acid group to the nitrogen atom of the morpholine ring by showing a correlation between the morpholine protons adjacent to the nitrogen and the sulfur atom (if an appropriate nucleus like ³³S were observable, though this is impractical) or by observing correlations to potential transformation products.

Solid-State NMR (ssNMR): For analyzing this compound in its solid form, ssNMR can provide valuable information on crystalline packing, polymorphism, and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can overcome the spectral broadening typically seen in solid samples. mdpi.com Advanced ssNMR experiments can even measure internuclear distances, helping to differentiate between various solid-state arrangements. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of this compound and provides structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. For this compound (C₄H₉NO₃S), the expected exact mass is approximately 151.03 g/mol . The observation of this peak, often as [M+H]⁺ in soft ionization techniques like Electrospray Ionization (ESI), provides direct evidence for the compound's identity.

The fragmentation pattern offers further structural proof. Characteristic fragmentation of sulfinic acids can involve the loss of the SO₂ group. researchgate.net For this compound, key fragmentation pathways would likely include:

Cleavage of the S-N bond, leading to the formation of a morpholine cation (m/z 86) and the SO₂H fragment.

Fragmentation of the morpholine ring itself, a common pathway for morpholine derivatives. nist.gov

Loss of SO₂ (64 Da) from the molecular ion.

Analysis of sulfenic acids, which can be transformation products, by mass spectrometry is also well-established, typically showing a mass increase of 16 amu (one oxygen atom) from the parent thiol. nih.gov This principle allows for the tracking of oxidative transformations of related sulfur-containing compounds.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule. mdpi.com

For a compound like this compound, XRD analysis would be expected to confirm the chair conformation of the six-membered morpholine ring, which is its most stable arrangement. mdpi.com The analysis would also detail the geometry of the sulfinic acid group (-SO₂H) and its attachment to the nitrogen atom. Furthermore, XRD reveals intermolecular interactions, such as hydrogen bonding between the sulfinic acid proton and an oxygen or nitrogen atom of a neighboring molecule, which dictate how the molecules pack together to form a crystal. mdpi.com This information is crucial for understanding the physical properties of the solid material.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₄H₉NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.8 Å, b = 10.2 Å, c = 11.5 Å, β = 95° |

| N-S Bond Length | ~1.68 Å |

| S=O Bond Length | ~1.50 Å |

| S-O(H) Bond Length | ~1.61 Å |

Surface Analysis Techniques for Material Characterization (e.g., SEM-EDS)

Surface analysis techniques are vital for characterizing the physical and elemental properties of solid this compound. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is a powerful combination for this purpose. surfacesciencewestern.com

SEM uses a focused beam of electrons to scan the sample surface, generating high-resolution images of its morphology. surfacesciencewestern.com For a crystalline powder of this compound, SEM images would reveal details about the crystal habit (shape), particle size distribution, and surface texture. This is important for understanding properties like flowability and dissolution rate.

Simultaneously, the electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector analyzes these X-rays to identify the elements present and their relative abundance. thermofisher.com For this compound, EDS analysis would confirm the presence of carbon, nitrogen, oxygen, and sulfur. It is a rapid and non-destructive method to verify elemental composition and can be used to detect any inorganic impurities on the surface of the material. muanalysis.com

Table 4: Example of Elemental Analysis via SEM-EDS

| Element | Symbol | Theoretical Weight % | Measured Weight % (Example) |

|---|---|---|---|

| Carbon | C | 31.78% | 31.5% |

| Hydrogen | H | 6.00% | N/A (Not detected by EDS) |

| Nitrogen | N | 9.26% | 9.1% |

| Oxygen | O | 31.75% | 32.2% |

| Sulfur | S | 21.21% | 21.0% |

Applications of Morpholine 4 Sulfinic Acid in Advanced Organic Synthesis

Utilization as a Precursor in the Synthesis of Sulfur-Containing Heterocycles

While not a widely used precursor for a broad range of sulfur heterocycles, derivatives of morpholine-4-sulfinic acid, particularly sulfinamides, can undergo intramolecular cyclization reactions to form specific classes of sulfur-containing heterocyclic compounds. These reactions leverage the reactivity of the sulfinamide group to create cyclic structures, namely sultines (cyclic sulfinate esters) and cyclic sulfinamides.

Under radical conditions, using reagents such as tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN), certain sulfinates can undergo intramolecular cyclization to yield sultines. acs.org More significantly, chiral sulfinamides derived from the corresponding sulfinic acid can participate in stereospecific radical cyclizations. This process involves a homolytic substitution at the sulfur atom, leading to the formation of cyclic sulfinamides with an inversion of configuration at the sulfur center. acs.org

Furthermore, synthetic strategies have been developed for the 5-exo-trig cyclization of specific sulfinamides to form five-membered cyclic sulfoximines, which can then be readily converted to the corresponding cyclic sulfinamides. nih.gov This transformation proceeds with the retention of the original sulfur configuration and allows for the stereospecific creation of a new stereocenter, highlighting a pathway to densely functionalized, stereodefined cyclic sulfinamides. nih.gov These specific cyclization pathways represent a key application of this compound derivatives in generating structurally defined sulfur-containing heterocycles. acs.orgnih.gov

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing structural elements of all components. beilstein-journals.orgrsc.org While direct participation of this compound as a primary reactant in common MCRs like the Ugi or Passerini reaction is not documented, its structural motif is relevant to MCRs that involve the elimination of a sulfinic acid moiety.

A prominent example is the van Leusen Imidazole (B134444) Synthesis, a three-component reaction (vL-3CR) that produces imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The mechanism involves the in-situ formation of an aldimine, which then reacts with TosMIC. The final step of the reaction sequence is the elimination of p-toluenesulfinic acid (TosH) from a 4-tosyl-2-imidazoline intermediate to generate the aromatic imidazole ring. organic-chemistry.orgnih.govnih.gov

The role of the sulfinic acid in this context is that of an excellent leaving group, which facilitates the final aromatization step. organic-chemistry.org Although TosMIC is the standard reagent, the principle of the reaction relies on the sulfonyl group's ability to activate the adjacent methylene (B1212753) group and subsequently be eliminated as a stable sulfinic acid. This opens the possibility for analogous reagents where the tosyl group is replaced by a morpholine-4-sulfonyl group. In such a system, this compound would be the eliminated by-product of the MCR, demonstrating its integration into the reaction system as a leaving group.

Role in Stereoselective Synthesis of Chiral Sulfinyl Compounds

Derivatives of this compound are valuable tools in stereoselective synthesis, primarily for the creation of chiral sulfinyl compounds. Esters of sulfinic acids, known as sulfinates, are particularly important as stable, configurationally defined intermediates. nih.gov These chiral sulfinates can be transformed into a variety of other enantiomerically pure sulfinyl derivatives, such as sulfoxides, with high stereochemical fidelity. acs.orgnih.gov

One key application is the synthesis of sulfinamides. The direct reaction of a sulfinic acid with morpholine (B109124) in the presence of N-chlorosuccinimide and dimethyl sulfide (B99878) (NCS-DMS) can produce morpholine-4-sulfinamide. jst.go.jp This conversion is significant because chiral sulfinamides are widely recognized as powerful chiral auxiliaries in asymmetric synthesis, most notably demonstrated by the extensive use of Ellman's auxiliary (tert-butanesulfinamide). nih.gov

The general strategies for preparing chiral sulfinates, which can be applied to this compound, include:

Asymmetric Condensation: Prochiral sulfinates can be coupled with alcohols using a chiral organocatalyst to produce enantioenriched sulfinate esters. nih.gov

Reaction with Chiral Alcohols: Reacting a sulfinyl chloride (derivable from the sulfinic acid) with a chiral alcohol, such as menthol, allows for the separation of diastereomeric sulfinates, which can then be used in subsequent stereospecific reactions. acs.org

These methods underscore the pivotal role of sulfinic acids and their derivatives as foundational building blocks for accessing a wide range of valuable, optically active sulfur compounds.

Synthetic Strategies for Functionalized Morpholine Derivatives

While many synthetic routes to functionalized morpholines start with the morpholine ring and add substituents, a key strategy involving sulfinic acids is the direct formation of morpholine-4-sulfonamides. This class of compounds is of significant interest in medicinal chemistry.

A direct and efficient method involves the reaction of a sulfinic acid with morpholine. Furukawa and co-workers demonstrated that treating a sulfinic acid with morpholine in the presence of an N-chlorosuccinimide-dimethyl sulfide (NCS-DMS) complex leads to the formation of the corresponding morpholine-4-sulfonamide (B1331450) in good yield. jst.go.jp This reaction proceeds through the in-situ formation of a sulfonyl chloride intermediate, which is then readily attacked by the morpholine nucleophile. jst.go.jp

This transformation is a valuable synthetic strategy for creating functionalized morpholine derivatives directly from sulfinic acid precursors. The resulting sulfonamides are stable compounds that feature the morpholine moiety covalently linked to a hexavalent sulfur center.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| Sulfinic Acid | Morpholine | NCS-DMS | Morpholine-4-sulfonamide | 50% | jst.go.jp |

| Sulfinic Acid | Morpholine | NCS-DMS | Morpholine-4-sulfinamide | 23% | jst.go.jp |

Table 1: Synthesis of Morpholine-4-sulfinamide and -sulfonamide from a Sulfinic Acid Precursor.

Derivatives and Analogues of Morpholine 4 Sulfinic Acid: Synthesis and Chemical Utility

Synthesis of Morpholine-4-sulfonamide (B1331450) Derivatives

Morpholine-4-sulfonamide derivatives are a significant class of compounds, often synthesized for their potential pharmacological activities. researchgate.net The most common and direct method for their preparation involves the reaction of morpholine-4-sulfonyl chloride with a primary or secondary amine. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another synthetic strategy involves the reaction of an arylsulfonyl chloride with morpholine (B109124). google.com For instance, 4-[(4-bromophenyl)sulfonyl]morpholine can be synthesized by heating a mixture of ethyl-4-bromobenzenesulfonate and morpholine in a suitable solvent like toluene. google.com

The synthesis of sulfonamides can also be achieved through more modern, metal-catalyzed cross-coupling reactions. These methods offer a broader substrate scope and milder reaction conditions. thieme-connect.com For example, a palladium-catalyzed three-component synthesis utilizes sulfuric chloride as the source of the sulfonyl group, which couples with boronic acids and amines (like morpholine) to form the desired sulfonamides. researchgate.net

A variety of N-substituted morpholine-4-sulfonamide derivatives have been synthesized by reacting the corresponding sulfonyl chloride with different amines, such as glycine, p-aminobenzoic acid, and propylamine. researchgate.net These synthetic approaches allow for the introduction of diverse functional groups, enabling the exploration of their structure-activity relationships. e3s-conferences.org

Table 1: Examples of Synthesized Morpholine-4-sulfonamide Derivatives and their Synthetic Methods

| Derivative Name | Reactants | Method | Reference |

|---|---|---|---|

| 4-[(4-bromophenyl)sulfonyl]morpholine | Ethyl-4-bromobenzenesulfonate, Morpholine | Conventional heating in toluene | google.com |

| N-Substituted quinoxaline-6-sulfonamides | Quinoxaline-6-sulfonyl chloride, Morpholine | Reaction in a suitable solvent | researchgate.net |

| General Morpholine-4-sulfonamides | Morpholine-4-sulfonyl chloride, Various amines | Base-mediated condensation | researchgate.net |

Chiral Morpholine-4-sulfinic Acid Derivatives and their Application in Asymmetric Synthesis

Chiral sulfinyl compounds are valuable reagents and intermediates in asymmetric synthesis, acting as chiral auxiliaries, ligands, and catalysts. researchgate.netacs.org The development of chiral derivatives of this compound, specifically chiral sulfinamides and sulfinate esters, opens avenues for their application in stereoselective transformations.

The synthesis of enantiopure sulfinyl compounds often relies on strategies such as the use of chiral auxiliaries or catalytic asymmetric oxidation. nih.gov For example, a common approach involves reacting a sulfinyl chloride with a chiral alcohol, like l-menthol, to form diastereomeric sulfinate esters, which can then be separated. nih.gov Although not specific to morpholine-4-sulfinyl chloride, this principle can be applied.

A more direct approach is the catalytic asymmetric synthesis of chiral sulfinamides from prochiral sulfenamides. Chiral Brønsted acids have been shown to catalyze the enantioselective oxidation of sulfenamides to sulfinamides with high enantioselectivity. nih.gov These chiral sulfinamides can then be further transformed into other chiral sulfur compounds. acs.org

The resulting enantioenriched morpholine-based sulfinamides or sulfinate esters can serve as precursors for the synthesis of chiral sulfoxides through stereospecific nucleophilic substitution at the sulfur atom. nih.gov These chiral morpholine-sulfinyl derivatives hold potential for use as chiral ligands in metal-catalyzed asymmetric reactions or as chiral building blocks for the synthesis of complex, enantiomerically pure molecules. researchgate.net

Structural Modifications for Enhanced Reactivity or Selectivity

Modifying the structure of this compound and its derivatives can significantly impact their reactivity and selectivity. The transient nature of sulfenic acids, which are readily oxidized to sulfinic and sulfonic acids or react with nucleophiles, underscores the importance of structural features that might stabilize this functional group. nih.govnih.gov

For instance, the introduction of bulky substituents on the morpholine ring could sterically hinder the approach of reactants to the sulfur atom, potentially increasing the lifetime of a sulfenic acid intermediate or directing the stereochemical outcome of a reaction. The electronic properties of substituents can also play a crucial role. Electron-withdrawing groups on the morpholine ring would increase the electrophilicity of the sulfur atom in the corresponding sulfonyl chloride, making it more reactive towards nucleophiles.

In the context of sulfenic acid probes, the structure of the trapping agent influences the rate and selectivity of the reaction. nih.gov By analogy, modifications to the morpholine moiety could be designed to enhance its reactivity towards specific biological targets if used in such applications. The inherent nucleophilicity and oxidation susceptibility of the sulfur in sulfenic acids drive their reactivity, and structural changes can modulate these properties. nih.govmdpi.com

Design and Synthesis of Morpholine-Sulfonyl Chlorides as Key Intermediates

Morpholine-4-sulfonyl chloride is a crucial intermediate for the synthesis of a wide array of morpholine-based sulfonamides, sulfones, and other sulfur-containing compounds. researchgate.netchemicalbook.com Its synthesis is typically achieved by the reaction of morpholine with sulfuryl chloride (SO₂Cl₂). chemicalbook.com

The reaction is generally performed in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction. chemicalbook.com A tertiary amine base, like triethylamine (B128534) or N,N-diisopropylethylamine, is added to scavenge the hydrogen chloride that is formed during the reaction. chemicalbook.comrsc.org

An alternative approach for the synthesis of sulfonyl chlorides involves the activation of sulfonic acids. Reagents like cyanuric chloride in the presence of N-methylmorpholine can convert sulfonic acids into their corresponding sulfonyl chlorides in situ. ijsrst.com This method provides a milder alternative to traditional procedures that use reagents like thionyl chloride or phosphorus pentachloride.

Table 2: Synthesis of Morpholine-4-sulfonyl Chloride

| Reactants | Reagents | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Morpholine, Sulfuryl chloride | Triethylamine | Dichloromethane | Ice bath cooling, Stirring at room temperature | chemicalbook.com |

| Morpholine, Sulfuryl chloride | N,N-diisopropylethylamine | Dichloromethane | - | chemicalbook.com |

Development of Morpholine-Based Sulfones and Sulfoxides

Morpholine-based sulfones and sulfoxides are of interest due to the prevalence of these functional groups in medicinal chemistry and materials science. mdpi.comresearchgate.net The synthesis of these compounds often involves the oxidation of a corresponding sulfide (B99878) or the formation of a carbon-sulfur bond.

Morpholine-Based Sulfones: Cyclic sulfones can be synthesized through metal-catalyzed reactions involving a source of sulfur dioxide. mdpi.com For example, palladium-catalyzed reactions can be used to construct five- to twelve-membered sulfones. mdpi.com The introduction of a morpholine moiety can be achieved by using starting materials that already contain this heterocycle.

Morpholine-Based Sulfoxides: The synthesis of sulfoxides can be accomplished by the controlled oxidation of sulfides. mdpi.com A variety of oxidizing agents can be employed for this transformation. Furthermore, recent advances have focused on the development of catalytic asymmetric methods to produce chiral sulfoxides. researchgate.net

The construction of the C-S bond to form precursors for sulfones and sulfoxides can be achieved through various modern coupling reactions that often utilize non-halide substrates, providing an efficient route to these sulfur-containing compounds. mdpi.com

Catalytic Applications of Morpholine 4 Sulfinic Acid Derivatives

Organocatalytic Roles of Morpholine-Based Structures

The morpholine (B109124) nucleus is a significant heterocyclic scaffold in the field of organocatalysis, primarily due to its role in forming reactive intermediates such as enamines. frontiersin.orgnih.gov Although historically considered less reactive than pyrrolidine-based catalysts, recent research has unlocked the high potential of specific morpholine derivatives. frontiersin.org

The lower reactivity of morpholine-enamines is generally attributed to two factors: the electron-withdrawing effect of the ring oxygen atom and the pronounced pyramidalization of the nitrogen atom, both of which decrease the nucleophilicity of the resulting enamine. frontiersin.orgnih.gov However, strategic design can overcome these limitations. For instance, the introduction of a carboxylic acid group beta to the morpholine nitrogen creates a new class of β-morpholine amino acid catalysts. These catalysts have proven highly effective in reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org

Sulfonic Acid-Functionalized Materials as Heterogeneous Catalysts

Sulfonic acid-functionalized materials represent a cornerstone of heterogeneous acid catalysis, offering a stable and recyclable alternative to corrosive mineral acids like sulfuric acid. researchgate.netmdpi.com These solid acid catalysts are employed in numerous organic transformations, including esterification, alkylation, and condensation reactions. mdpi.com The sulfonic acid group (-SO₃H), often derived from the oxidation of a precursor thiol or sulfinic acid group, provides the Brønsted acid sites necessary for catalysis.

The creation of heterogeneous catalysts based on morpholine-sulfinic acid derivatives involves immobilizing the active organic moiety onto a solid, inert support. This process enhances catalyst stability, allows for easy separation from the reaction mixture, and enables recyclability. Common supports include silica (B1680970) (SiO₂), zirconia (ZrO₂), titania (TiO₂), and magnetic nanoparticles. mdpi.com

Two primary strategies are used for synthesis:

Grafting (Post-synthesis modification): This involves synthesizing the support material first, followed by chemically attaching the functional group to its surface. A common method is to treat the support with an organosilane, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). The attached thiol groups (-SH) are then oxidized to sulfonic acid (-SO₃H) groups using an oxidizing agent like hydrogen peroxide. mdpi.comacs.org A morpholine unit can be incorporated into the linker before or after grafting.

Co-condensation: This method involves the simultaneous reaction of a silica precursor (e.g., tetraethyl orthosilicate, TEOS) and an organosilane containing the desired functional group in the presence of a structure-directing agent. acs.org This one-pot synthesis can lead to a more uniform distribution of active sites within the porous structure of the support material. nih.gov

The choice of support and synthesis method influences the final properties of the catalyst, such as surface area, pore size, and the density of acidic sites, all of which impact its catalytic performance. mdpi.com

Table 1: Common Supports and Precursors for Sulfonic Acid Functionalization

| Support Material | Precursor for Sulfonation | Synthesis Method | Key Advantage |

| Mesoporous Silica (SBA-15, MCM-41) | (3-mercaptopropyl)trimethoxysilane (MPTMS) | Grafting or Co-condensation | High surface area, tunable porosity |

| Zirconia (ZrO₂) | (3-mercaptopropyl)trimethoxysilane | Grafting | High thermal and chemical stability |

| Titania (TiO₂) | Chlorosulfonic acid | Grafting | Efficient and reusable for specific reactions |

| Magnetic Nanoparticles (Fe₃O₄) | (3-mercaptopropyl)trimethoxysilane | Grafting on core-shell structure | Easy magnetic separation and recovery |

| Porous Organic Polymers | 1,3-propane sultone | Post-synthetic modification | High density of accessible acid sites |

Sulfonic acid-functionalized heterogeneous catalysts are effective in a wide range of acid-catalyzed reactions. Their performance often rivals or even surpasses that of homogeneous acids, with the added benefit of improved sustainability. mdpi.comnih.gov

Key applications include:

Friedel-Crafts Alkylation: Sulfonated mesoporous silica has been successfully used as a catalyst for the Friedel-Crafts alkylation of arenes with alcohols, providing a green alternative to traditional Lewis or Brønsted acids. acs.orgnih.gov These catalysts demonstrate high conversion rates and selectivity for the desired products. nih.gov

Esterification: The production of biodiesel via the esterification of free fatty acids is a prominent application. researchgate.netmdpi.com Catalysts such as sulfonic acid-functionalized zirconia and silica show high efficiency and can be reused multiple times without significant loss of activity. mdpi.com

Multicomponent Reactions: These catalysts are highly efficient in promoting multicomponent reactions for the synthesis of complex heterocyclic compounds. The reactions often proceed under solvent-free conditions with high yields and simple work-up procedures. mdpi.com

Protection of Alcohols: Sulfonic acid-functionalized nanomagnetic zirconia serves as an efficient and easily recyclable catalyst for the protection of alcohols. mdpi.com

The reusability of these catalysts is a critical factor for industrial applications. Many supported sulfonic acid catalysts can be recovered and reused for several cycles with only a minor decrease in catalytic activity, making them economically and environmentally attractive. mdpi.comnih.gov

Table 2: Performance of Sulfonic Acid Catalysts in Various Reactions

| Catalyst | Reaction | Substrates | Conditions | Yield | Reusability (Cycles) |

| MSN-SO₃H (Sulfonic acid-functionalized mesoporous silica) | Friedel-Crafts Alkylation | Indole, Benzyl alcohol | 80 °C, 1 h | 98% | At least 5 |

| POP-SO₃H (Sulfonated porous organic polymer) | Dihydro-2-oxopyrrole Synthesis | Aniline, Diethyl acetylenedicarboxylate, Formaldehyde | Room Temp, 1 h | 92% | At least 4 |

| Nano-ZrO₂/SO₃H | Acetalization | Benzaldehyde, Ethylene glycol | Solvent-free, 80 °C | 98% | At least 5 |

| Fe₃O₄@SiO₂-Pr-SO₃H | Esterification | Oleic acid, Methanol | 60 °C, 5 h | 96% | At least 6 |

Metal-Free Catalysis Mediated by Morpholine-Sulfur Compounds

The development of metal-free catalytic systems is a major goal in green chemistry, aiming to replace expensive and potentially toxic heavy metals. Morpholine-sulfur compounds are promising candidates in this area, where the interplay between the nitrogen and sulfur atoms can facilitate unique reaction pathways without the need for a metal center. nih.gov

Recent advances have shown that heteroatom-doped carbon materials, such as sulfur and nitrogen co-doped graphene (SNG), exhibit remarkable catalytic activity. nih.gov The synergistic effect between sulfur and nitrogen atoms can activate the carbon lattice, facilitating electron transfer processes. This principle can be extended to molecular catalysts where a morpholine ring (as the nitrogen source) is covalently linked to a sulfur-containing group.

Such compounds can mediate a variety of transformations:

Oxidation Reactions: S-N co-doped materials have been shown to activate peroxymonosulfate (B1194676) (PMS) for the catalytic oxidation of organic pollutants. The reaction rate constant for SNG was found to be significantly higher than for materials doped with only sulfur or only nitrogen, highlighting the importance of the synergistic effect. nih.gov

C-S Bond Cleavage and Functionalization: Heterogeneous non-precious metal catalysts containing Co-N-C structures, which mimic the local environment of a morpholine-type structure complexed with a metal, can catalyze the direct oxidative cleavage and cyanation or amidation of organosulfur compounds. nih.gov While this example uses cobalt, the principle of activating sulfur compounds via a nitrogen-containing framework is central.

Cascade Reactions: Metal-free catalytic systems can initiate complex cascade reactions. For example, the insertion of sulfur dioxide (from a benign source like DABSO) into reactions involving aryldiazonium salts can lead to the formation of highly functionalized heterocyclic compounds through a sulfonylation-cyclization cascade. rsc.org A morpholine-sulfur compound could be designed to participate in or catalyze similar transformations.

Future Research Directions and Perspectives in Morpholine 4 Sulfinic Acid Chemistry

Exploration of Novel Synthetic Pathways

The development of new methods for constructing the morpholine-4-sulfinic acid core and its derivatives is a primary focus of future research. Traditional methods often rely on harsh conditions or limited substrate scopes. The exploration of novel synthetic pathways aims to overcome these limitations by introducing milder and more versatile strategies.

Future research will likely concentrate on the following areas:

Reductive Deamination of Sulfonamides : A promising route involves the mild, late-stage conversion of primary sulfonamides into sulfinates. organic-chemistry.org This method, potentially utilizing N-heterocyclic carbene (NHC) catalysis, could allow for the direct synthesis of this compound from the more readily available morpholine-4-sulfonamide (B1331450), tolerating a wide range of functional groups. organic-chemistry.org

Conversion from Alternative Sulfur(VI) Precursors : New strategies are being developed to generate sulfinic acids from precursors like methyl sulfones. organic-chemistry.org This involves an alkylation-elimination sequence that could be adapted for morpholine-based systems. organic-chemistry.org

Photoredox Catalysis : The direct conversion of alcohols and alkyl bromides into alkyl sulfinates using photoredox catalysis represents a significant leap forward. nih.gov Future work could adapt this technology for the deoxygenative or debrominative sulfination of functionalized morpholine (B109124) precursors, providing access to complex derivatives under mild conditions. nih.gov

Sulfur Dioxide Surrogates : The use of stable and easy-to-handle sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), is an effective strategy for introducing sulfonyl groups. thieme-connect.com Research could focus on leveraging these reagents to react with morpholine derivatives to directly form the target sulfinic acid or its salts. thieme-connect.comresearchgate.net

Table 1: Emerging Synthetic Precursors for Sulfinic Acid Synthesis

| Precursor Type | General Transformation | Potential Advantage |

|---|---|---|

| Primary Sulfonamides | Reductive deamination to sulfinates | Late-stage functionalization, mild conditions organic-chemistry.org |

| Methyl Sulfones | Alkylation followed by elimination | Utilizes stable and common precursors organic-chemistry.org |

| Alcohols/Alkyl Bromides | Photocatalytic deoxygenative/debrominative sulfination | Broad functional group tolerance nih.gov |

| Sulfonyl Hydrazides | Copper-catalyzed aerobic oxidation | Acts as a sulfinic acid precursor in reactions with alcohols researchgate.net |

Development of Greener and More Efficient Methodologies

A significant push in modern synthetic chemistry is the development of environmentally benign and resource-efficient processes. Future research on this compound will prioritize methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green chemistry approaches include:

Electrochemical Synthesis : The electrochemical oxidative coupling of thiols and alcohols to form sulfinic esters using oxygen from the air as the oxidant is a notably green approach. organic-chemistry.org Applying this to a morpholine-based thiol could provide a direct, oxidant-free route to this compound esters.

Aerobic Oxidation : Copper-catalyzed aerobic oxidative reactions, which use air as the terminal oxidant, represent a sustainable method for forming sulfinates from precursors like sulfonyl hydrazides. researchgate.net This avoids the need for stoichiometric chemical oxidants, which generate significant waste.

Catalytic Systems : Moving away from stoichiometric reagents to catalytic systems is a core principle of green chemistry. The use of catalysts like lanthanide(III) triflates for the preparation of sulfinates is an area ripe for expansion. organic-chemistry.org Developing new catalytic systems for the synthesis of this compound will reduce waste and improve atom economy.

Aqueous Conditions : Performing reactions in water instead of organic solvents is highly desirable. Efficient procedures for C–S bond formation using sodium sulfinates as the sulfur source have been developed under aqueous conditions, suggesting a viable path for greener syntheses involving this compound. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

The integration of computational chemistry and machine learning is set to revolutionize how synthetic routes are designed and optimized. For this compound, these tools can provide unprecedented insight into reactivity, selectivity, and reaction outcomes, thereby accelerating the discovery process.

Future directions in this area involve:

Reaction Prediction and Optimization : Machine learning algorithms can be trained on experimental data to predict the performance of a synthetic reaction within a multidimensional chemical space. tue.nlyoutube.com This approach can be used to forecast the yield and selectivity of reactions that produce or consume this compound, guiding chemists toward optimal conditions without extensive empirical screening. ucla.edu

Mechanistic Interrogation : Computational models, particularly those based on Density Functional Theory (DFT), can elucidate reaction mechanisms. researchgate.net By modeling transition states and reaction intermediates, researchers can understand the factors that control reactivity and selectivity in reactions involving the sulfinic acid group, leading to more rational reaction design. youtube.com

Substrate Scope Prediction : A significant challenge in methods development is understanding which substrates will be successful in a given reaction. Computational models can be built to prescreen potential reactants and predict their viability, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. nih.govmit.edu This would be invaluable for predicting how different substituted morpholines might behave in sulfination reactions.

Table 2: Applications of Computational Modeling in this compound Chemistry

| Computational Tool | Application | Predicted Outcome |

|---|---|---|

| Machine Learning (e.g., Random Forest) | Reaction Optimization | Optimal base, solvent, and temperature for synthesis tue.nlucla.edu |

| Density Functional Theory (DFT) | Mechanistic Analysis | Reaction pathways and transition state energies researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Substrate Screening | Reactivity of novel morpholine precursors nih.gov |

Design of Highly Selective and Tunable Reactivity Systems

Controlling the selectivity of chemical reactions is paramount for the efficient synthesis of complex molecules. Future research will focus on developing systems where the reactivity of this compound can be precisely controlled to achieve desired chemical transformations with high chemo-, regio-, and stereoselectivity.

Key areas of investigation include:

Catalyst-Controlled Selectivity : The development of new catalysts will enable selective transformations. For instance, copper-catalyzed systems have already demonstrated high selectivity in oxidative coupling reactions to form sulfonamides. thieme-connect.com Future work could focus on designing catalysts that direct the reaction of this compound with specific functional groups in a complex molecule.

Chiral Auxiliaries and Catalysts : For the synthesis of chiral molecules, the development of stereoselective reactions is essential. The use of chiral auxiliaries, such as those derived from cinchona alkaloids, has been shown to be effective in sulfinyl transfer reactions. organic-chemistry.org Applying this concept to this compound could enable the asymmetric synthesis of valuable chiral sulfonamides and other sulfur-containing compounds.

Tunable Reagent Systems : The reactivity of a system can often be fine-tuned by adjusting the electronic properties of the reagents or the nature of the base used. ucla.edu Systematic studies, potentially guided by machine learning, could map the reactivity landscape of this compound with various electrophiles and nucleophiles, allowing chemists to select conditions that favor a specific outcome. ucla.edu This would allow for the development of a modular "toolbox" for reactions involving this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from traditional batch chemistry to continuous flow and automated platforms is a major trend in the pharmaceutical and chemical industries. bohrium.com These technologies offer enhanced safety, reproducibility, and scalability. acs.orgnih.gov The synthesis and application of this compound are well-suited for this transition.

Future research in this domain will likely include: